molecular formula C22H27NO B13971077 1,2-Diphenyl-5-(piperidin-1-yl)pentan-1-one CAS No. 38940-45-3

1,2-Diphenyl-5-(piperidin-1-yl)pentan-1-one

Cat. No.: B13971077
CAS No.: 38940-45-3
M. Wt: 321.5 g/mol
InChI Key: RNIBVRFWGZKRNH-UHFFFAOYSA-N
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Description

1,2-Diphenyl-5-(piperidin-1-yl)pentan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-5-(piperidin-1-yl)pentan-1-one typically involves the reaction of 1,2-diphenylpentan-1-one with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-5-(piperidin-1-yl)pentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Diphenyl-5-(piperidin-1-yl)pentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its piperidine moiety, which is a common structural feature in many pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-5-(piperidin-1-yl)pentan-1-one is not well-documented. compounds containing the piperidine moiety often interact with various molecular targets, including enzymes and receptors, leading to diverse biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diphenyl-5-(piperidin-1-yl)pentan-1-one is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and biological activity. The dual phenyl groups may enhance its interaction with certain molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

38940-45-3

Molecular Formula

C22H27NO

Molecular Weight

321.5 g/mol

IUPAC Name

1,2-diphenyl-5-piperidin-1-ylpentan-1-one

InChI

InChI=1S/C22H27NO/c24-22(20-13-6-2-7-14-20)21(19-11-4-1-5-12-19)15-10-18-23-16-8-3-9-17-23/h1-2,4-7,11-14,21H,3,8-10,15-18H2

InChI Key

RNIBVRFWGZKRNH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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